Cas no 1783367-47-4 (1-(cyclohexylmethyl)azetidin-2-ylmethanamine)

1-(cyclohexylmethyl)azetidin-2-ylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(cyclohexylmethyl)azetidin-2-ylmethanamine
- 1783367-47-4
- EN300-1282087
- [1-(cyclohexylmethyl)azetidin-2-yl]methanamine
-
- Inchi: 1S/C11H22N2/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10/h10-11H,1-9,12H2
- InChI Key: DKUGUCKRXKKVPM-UHFFFAOYSA-N
- SMILES: N1(CCC1CN)CC1CCCCC1
Computed Properties
- Exact Mass: 182.178298710g/mol
- Monoisotopic Mass: 182.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.3Ų
1-(cyclohexylmethyl)azetidin-2-ylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282087-100mg |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1282087-0.05g |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 0.05g |
$888.0 | 2023-06-07 | ||
Enamine | EN300-1282087-5.0g |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 5g |
$3065.0 | 2023-06-07 | ||
Enamine | EN300-1282087-250mg |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1282087-10000mg |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1282087-1000mg |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1282087-0.1g |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 0.1g |
$930.0 | 2023-06-07 | ||
Enamine | EN300-1282087-5000mg |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1282087-50mg |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1282087-0.25g |
[1-(cyclohexylmethyl)azetidin-2-yl]methanamine |
1783367-47-4 | 0.25g |
$972.0 | 2023-06-07 |
1-(cyclohexylmethyl)azetidin-2-ylmethanamine Related Literature
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 1-(cyclohexylmethyl)azetidin-2-ylmethanamine
Comprehensive Overview of 1-(cyclohexylmethyl)azetidin-2-ylmethanamine (CAS No. 1783367-47-4): Properties, Applications, and Innovations
In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-(cyclohexylmethyl)azetidin-2-ylmethanamine (CAS No. 1783367-47-4) has emerged as a compound of significant interest. This structurally unique molecule, featuring a cyclohexylmethyl group attached to an azetidin-2-ylmethanamine core, offers a versatile scaffold for drug discovery and material science applications. Its molecular formula and precise stereochemistry make it a valuable intermediate in synthesizing bioactive compounds, particularly those targeting neurological and metabolic disorders.
The growing demand for azetidine derivatives in medicinal chemistry has propelled research into 1-(cyclohexylmethyl)azetidin-2-ylmethanamine. Recent studies highlight its potential as a building block for G-protein-coupled receptor (GPCR) modulators, a hot topic in drug development due to their role in treating chronic diseases. Researchers are also exploring its utility in covalent inhibitor design, leveraging the reactive amine group for targeted protein interactions—a trend aligned with the rise of precision medicine.
From a synthetic perspective, the cyclohexylmethyl moiety enhances the compound's lipophilicity, a property frequently optimized in blood-brain barrier (BBB)-penetrant drugs. This characteristic aligns with current industry focus on central nervous system (CNS) therapeutics, addressing widespread searches for "neuroprotective agents" and "cognitive enhancers." The compound's balanced polarity profile, calculated using advanced quantitative structure-activity relationship (QSAR) models, suggests potential for oral bioavailability—a key parameter in modern small-molecule drug development.
Innovative applications extend beyond pharmaceuticals. Materials scientists are investigating 1-(cyclohexylmethyl)azetidin-2-ylmethanamine as a monomer for high-performance polymers, capitalizing on the azetidine ring strain to create thermally stable resins. This intersects with the sustainable chemistry movement, as evidenced by increasing searches for "green polymerization catalysts" and "bio-based materials." The compound's stability under acidic conditions—verified through accelerated stability testing—makes it particularly attractive for industrial formulations requiring long shelf lives.
Quality control of CAS No. 1783367-47-4 employs cutting-edge analytical techniques, including high-resolution mass spectrometry (HRMS) and chiral HPLC, ensuring batch-to-batch reproducibility critical for regulatory compliance. These protocols address common purchaser concerns about "compound purity standards" and "certificate of analysis requirements," reflecting the pharmaceutical industry's heightened quality expectations. Storage recommendations typically suggest inert atmospheres at -20°C to preserve the primary amine functionality, a detail frequently queried by laboratory procurement specialists.
The safety profile of 1-(cyclohexylmethyl)azetidin-2-ylmethanamine has been extensively documented through in silico toxicity prediction tools and experimental assays, responding to the research community's emphasis on early-stage risk assessment. While not classified as hazardous under standard protocols, proper handling with nitrile gloves and fume hoods is advised—a precautionary measure that aligns with best practices for laboratory safety, a perpetually trending topic in scientific forums.
Market analytics reveal growing procurement of this compound by contract research organizations (CROs) and academic institutions, particularly those investigating allosteric drug targets—a subject generating substantial publication activity. Patent landscapes show protected synthetic routes involving reductive amination of azetidine precursors, highlighting the commercial value of optimized production methods. These developments coincide with industry searches for "cost-effective heterocycle synthesis" and "scale-up strategies for N-containing compounds."
Future research directions may explore the compound's potential in proteolysis-targeting chimeras (PROTACs), given the amine's capacity for linker conjugation—a frontier area receiving remarkable attention in targeted protein degradation therapies. Additionally, computational studies suggest possible activity at sigma receptors, opening avenues for psychiatric medication development, a field experiencing renewed investment due to global mental health initiatives.
For researchers considering 1-(cyclohexylmethyl)azetidin-2-ylmethanamine in their work, thorough literature review of its structure-activity relationships (SAR) is recommended, particularly examining the conformational effects of the azetidine-cyclohexyl combination on molecular recognition. Suppliers typically provide detailed spectroscopic data (1H/13C NMR, IR) to facilitate experimental verification, addressing the reproducibility crisis concerns prevalent in chemical research.
1783367-47-4 (1-(cyclohexylmethyl)azetidin-2-ylmethanamine) Related Products
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)




